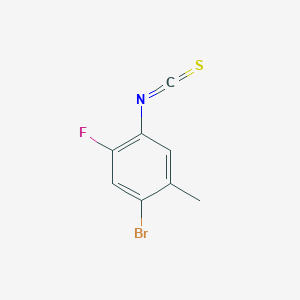

4-Bromo-2-fluoro-5-methylphenylisothiocyanate

Description

4-Bromo-2-fluoro-5-methylphenylisothiocyanate is a halogenated aromatic isothiocyanate with the molecular formula C₈H₄BrFNS. The compound features a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 5-position of the phenyl ring, terminated by a reactive isothiocyanate (-N=C=S) group. This structural arrangement confers unique reactivity, particularly in nucleophilic addition reactions, making it valuable in pharmaceutical and agrochemical synthesis. Its crystallographic properties can be analyzed using programs like SHELXL and visualized via ORTEP, which are standard tools for small-molecule refinement and structural illustration .

Properties

IUPAC Name |

1-bromo-5-fluoro-4-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c1-5-2-8(11-4-12)7(10)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFICKUMEMEOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653427 | |

| Record name | 1-Bromo-5-fluoro-4-isothiocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-10-2 | |

| Record name | 1-Bromo-5-fluoro-4-isothiocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate typically involves the reaction of 4-bromo-2-fluoro-5-methylphenylamine with thiocyanate salts under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-methylphenylisothiocyanate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific nucleophile.

Major Products Formed:

Oxidation products include 4-bromo-2-fluoro-5-methylphenylsulfonyl chloride and 4-bromo-2-fluoro-5-methylphenylsulfonic acid.

Reduction products include 4-bromo-2-fluoro-5-methylphenylamine.

Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

4-Bromo-2-fluoro-5-methylphenylisothiocyanate has been investigated for its potential anticancer properties. Studies indicate that isothiocyanates exhibit cytotoxic effects on various cancer cell lines. For example, a study demonstrated that compounds structurally similar to isothiocyanates can induce apoptosis in breast cancer cells through the activation of caspases and the modulation of cell cycle regulators .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the disruption of cellular signaling pathways associated with cancer progression. Isothiocyanates are known to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. This inhibition can lead to the reactivation of tumor suppressor genes, thereby promoting apoptosis in malignant cells .

Agrochemical Applications

Pesticidal Properties

Research has also explored the use of this compound as a potential pesticide. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and have been shown to possess insecticidal properties. They can disrupt the normal functioning of insect physiology, leading to mortality .

Case Study: Efficacy Against Pests

In a controlled study, this compound was tested against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations when treated with this compound, highlighting its potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-5-methylphenylisothiocyanate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and modulation of biological activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, or halogenation patterns, leading to variations in reactivity, stability, and applications. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Functional Group | Similarity Index* | Key Applications |

|---|---|---|---|---|---|

| 4-Bromo-2-fluoro-5-methylphenylisothiocyanate | C₈H₄BrFNS | 4-Br, 2-F, 5-CH₃ | Isothiocyanate (-NCS) | N/A | Drug intermediates, ligands |

| Methyl 5-bromo-4-fluoro-2-methoxybenzoate 1 | C₉H₇BrFO₃ | 5-Br, 4-F, 2-OCH₃ | Ester (-COOCH₃) | 0.95 | Polymer stabilizers, solvents |

| 5-Bromo-4-fluoro-2-hydroxybenzoic acid 2 | C₇H₄BrFO₃ | 5-Br, 4-F, 2-OH | Carboxylic acid (-COOH) | 0.91 | Antibacterial agents |

| Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate 3 | C₁₅H₁₃BrFNO₄S | 2-Br, 5-F, 4-SO₂NHC₆H₄CH₃ | Sulfonamide (-SO₂NH-) | N/A | Enzyme inhibitors, proteomics |

*Similarity Index: Calculated using structural overlap algorithms (e.g., Tanimoto coefficient) .

Key Observations:

Functional Group Differences :

- The isothiocyanate group in the target compound is more reactive toward amines and thiols compared to the ester or sulfonamide groups in analogs, enabling covalent bond formation in drug conjugates .

- Sulfonamide-containing analogs (e.g., 4) exhibit enhanced hydrogen-bonding capacity, favoring interactions with biological targets like enzymes .

Substituent Positioning :

- Bromine at the 4-position (target compound) vs. 5-position (methyl ester analog 5) alters steric effects and electronic distribution. For instance, bromine at the 4-position may enhance electrophilic aromatic substitution reactivity due to para-directing effects .

- The methyl group at the 5-position in the target compound improves lipophilicity compared to hydroxyl or methoxy groups in analogs, influencing bioavailability .

Thermal and Crystallographic Stability :

- Halogenated analogs with electron-withdrawing groups (e.g., -F, -Br) typically exhibit higher melting points and crystallinity. The target compound’s structure likely benefits from anisotropic displacement parameters refined via SHELXL , as seen in related bromo-fluoro derivatives .

Biological Activity

4-Bromo-2-fluoro-5-methylphenylisothiocyanate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of both bromine and fluorine substituents, contributes to its biological activity. This article examines the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₇H₅BrFNS

- Molecular Weight : 232.09 g/mol

- CAS Number : 364-73-8

This compound exhibits notable biological activities primarily through its interaction with various biological targets:

- Inhibition of Enzymes : The compound acts as an inhibitor of certain cytochrome P450 enzymes (specifically CYP1A2), which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs .

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains .

- Anticancer Potential : Research indicates that isothiocyanates can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators . The specific effects of this compound on cancer cell lines are still under investigation.

Biological Activity Data

| Biological Activity | Observed Effects | References |

|---|---|---|

| CYP1A2 Inhibition | Yes | |

| Antimicrobial | Effective against certain pathogens | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Anticancer Effects :

- Antimicrobial Efficacy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.